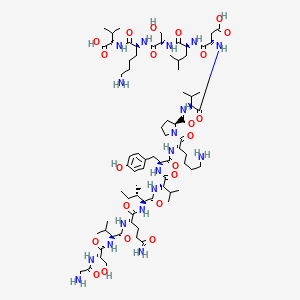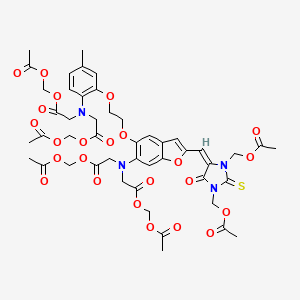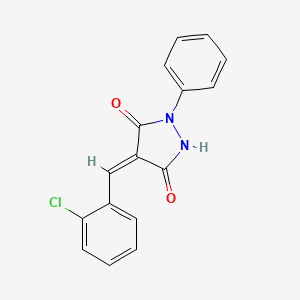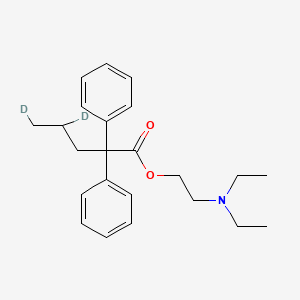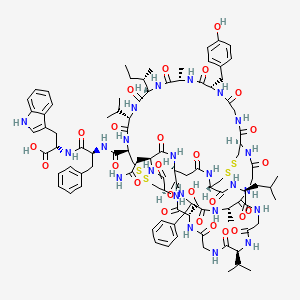
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH” is a synthetic peptide composed of 20 amino acids. This peptide is characterized by the presence of three cysteine residues, which can form disulfide bridges, contributing to its structural stability. The sequence includes both hydrophobic and hydrophilic amino acids, allowing it to interact with various biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for protecting the amino group of the amino acids during the synthesis .
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the synthesized peptide.
化学反应分析
Types of Reactions
Oxidation: The cysteine residues can undergo oxidation to form disulfide bridges, which are crucial for the peptide’s structural integrity.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Formation of disulfide-bridged peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Chemistry
The peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and optimizing existing ones.
Biology
In biological research, this peptide is employed to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form disulfide bridges makes it a valuable tool for studying redox biology.
Medicine
The peptide has potential therapeutic applications, including as a scaffold for drug delivery systems and as a template for designing peptide-based drugs. Its stability and ability to interact with biological molecules make it a promising candidate for various medical applications.
Industry
In the industrial sector, the peptide is used in the development of biosensors and diagnostic tools. Its specific sequence and structural properties enable it to bind selectively to target molecules, making it useful in various analytical applications.
作用机制
The peptide exerts its effects through multiple mechanisms, depending on its application. In biological systems, it can interact with cell surface receptors, leading to signal transduction and cellular responses. The presence of disulfide bridges allows it to maintain a stable conformation, which is essential for its biological activity. Additionally, the peptide can penetrate cell membranes, facilitating intracellular delivery of therapeutic agents.
相似化合物的比较
Similar Compounds
D-N(1)Cys(2)-Leu-Gly-Val-Gly-Ser-Cys(3)-Asn-Asp(1)-DL-Phe-Ala-Gly-Cys(2)-Gly-Tyr-Ala-Ile-Val-Cys(3)-Phe-Trp-OH: A similar peptide with slight variations in the amino acid sequence.
This compound: Another peptide with different cysteine positions.
Uniqueness
The unique sequence and the presence of three cysteine residues in specific positions distinguish this peptide from others. The ability to form multiple disulfide bridges provides enhanced stability and specificity in its interactions with biological molecules. This makes it a valuable tool for various scientific and industrial applications.
属性
分子式 |
C97H131N23O26S4 |
|---|---|
分子量 |
2163.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(1S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54S,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62?,63-,64-,65-,66-,67-,68-,69+,70-,71-,78-,79-,80-/m0/s1 |
InChI 键 |
TXYRKTDGDMHVHR-FUJXDUSASA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



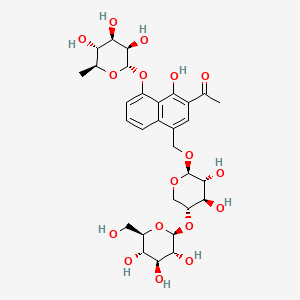

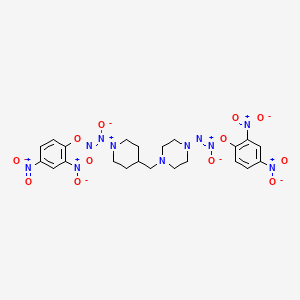
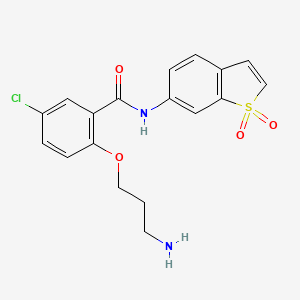
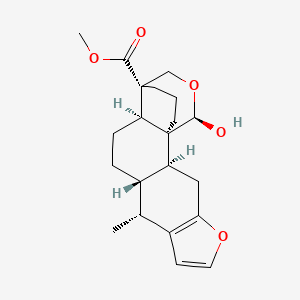
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
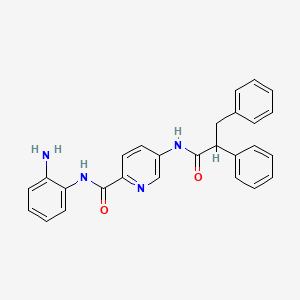
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
